BRPF1 Bromodomain Binding Affinity (Kd = 2 μM) Validated by Two Orthogonal Assay Platforms vs. Structurally Related In-Class Comparators
1,4-Dimethylquinoxaline-2,3-dione (designated compound 21 in Zhu et al., 2018) exhibits a Kd of 2 μM for the human BRPF1 bromodomain, determined independently by two competition binding assays (AlphaScreen and fluorescence polarization) [1]. Isothermal titration calorimetry (ITC) confirms enthalpy-driven binding with a Kd of approximately 3 μM, comparable to the structurally distinct 2,4-dimethyl-oxazole derivative compound 42 (Kd = 10 μM) but weaker than the optimized compound 26 (Kd = 3 μM) [1]. In contrast, the more potent BRPF1 inhibitors GSK5959 (IC50 ≈ 80 nM), OF-1 (Kd ≈ 100 nM for BRPF1B), and NI-57 (Kd ≈ 31 nM for BRPF1B) achieve higher affinity but belong to entirely different chemotypes, complicating direct SAR transfer [2]. The target compound thus occupies a distinct affinity–selectivity–chemical tractability niche within the BRPF1 ligand landscape.
| Evidence Dimension | Binding affinity (Kd/IC50) for BRPF1 bromodomain |
|---|---|
| Target Compound Data | Kd = 2–3 μM (AlphaScreen / ITC) |
| Comparator Or Baseline | Compound 42: Kd = 10 μM; Compound 26: Kd = 3 μM; GSK5959: IC50 ≈ 80 nM; OF-1: Kd ≈ 100 nM; NI-57: Kd ≈ 31 nM |
| Quantified Difference | 25× weaker than NI-57 but equipotent to compound 26 and 5× tighter than compound 42; scaffold fundamentally distinct from GSK5959, OF-1, and NI-57 |
| Conditions | Competition binding assays (AlphaScreen, FP) and ITC using recombinant human BRPF1 bromodomain |
Why This Matters
The micromolar affinity, validated by multiple orthogonal biophysical methods, provides a reproducible benchmark for structure-based optimization campaigns, while the simple quinoxalinedione core offers synthetic accessibility that higher-potency, multi-ring chemotypes lack.
- [1] Zhu J, Zhou C, Caflisch A. Structure-based discovery of selective BRPF1 bromodomain inhibitors. European Journal of Medicinal Chemistry, 2018; 155: 337–352. DOI: 10.1016/j.ejmech.2018.05.037. View Source
- [2] GSK5959: IC50 ≈ 80 nM, Adooq product datasheet (https://www.adooq.com/gsk-5959.html); OF-1: Kd ≈ 100 nM (BRPF1B), Sigma-Aldrich product information (https://www.sigmaaldrich.com); NI-57: Kd ≈ 31 nM (BRPF1B), broadpharm.com product datasheet. View Source
